molecular formula C8H10F3N3OS B13173963 N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide

N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide

Cat. No.: B13173963
M. Wt: 253.25 g/mol
InChI Key: LRLPXJXDJUAILM-UHFFFAOYSA-N
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Description

N-{2-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide, also known as deacetyl-nitazoxanide or tizoxanide (TZ) amine, is a primary and pharmacologically active metabolite of the broad-spectrum antiparasitic and antiviral drug nitazoxanide. Its primary research value lies in elucidating the metabolic pathways and mechanism of action of its parent compound. Studies indicate that this metabolite, along with tizoxanide, contributes to the therapeutic effects of nitazoxanide. Research focuses on its role in inhibiting pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer in anaerobic bacteria and protozoa, a mechanism that is well-established for nitazoxanide . Furthermore, its investigation extends to understanding the drug's pharmacokinetics and metabolic fate . As a key intermediate, this compound is a crucial reference standard and investigative tool for researchers studying the bioactivation, efficacy, and potential new applications of the nitazoxanide drug family in microbiological and pharmacological contexts.

Properties

Molecular Formula

C8H10F3N3OS

Molecular Weight

253.25 g/mol

IUPAC Name

N-[2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H10F3N3OS/c9-8(10,11)7(15)13-2-1-5-4-16-6(3-12)14-5/h4H,1-3,12H2,(H,13,15)

InChI Key

LRLPXJXDJUAILM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CN)CCNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

  • Coupling of a thiazolyl acetic acid derivative with an amine-containing intermediate.
  • Use of coupling reagents to form amide bonds.
  • Catalytic hydrogenation steps to reduce intermediates.
  • Optional salt formation for purification and stabilization.

Detailed Stepwise Synthesis

Formation of the Amide Intermediate

A key intermediate, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, can be synthesized by reacting a compound containing an aminomethyl-thiazole moiety with 2,2,2-trifluoroethyl acetamide derivatives in the presence of a coupling reagent and base. The coupling reagent facilitates amide bond formation between the carboxylic acid and amine functional groups.

  • Reaction conditions: The coupling is typically performed at ambient temperature with bases such as organic amines or inorganic bases.
  • Solvents: Commonly used solvents include tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF).
  • Coupling reagents: Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxybenzotriazole (HOBt) are employed to improve yields and reduce side reactions.
Catalytic Hydrogenation

The intermediate amide is subjected to catalytic hydrogenation to reduce protecting groups or nitro substituents to amines.

  • Catalysts: Palladium on carbon (Pd/C) is commonly used.
  • Hydrogen pressure: Atmospheric pressure with a hydrogen balloon is sufficient.
  • Solvents: Methanol or ethanol are typical solvents.
  • Temperature: Room temperature or slightly elevated temperatures (20–30°C).
  • Duration: Several hours until complete reduction is achieved.
Salt Formation and Purification

The free amine compound can be converted into its acid salt form (e.g., trifluoroacetate) to enhance stability and crystallinity.

  • Acids used: Trifluoroacetic acid, hydrochloric acid, or methanesulfonic acid.
  • Crystallization: Controlled cooling and solvent choice allow isolation of pure crystalline forms.
  • Temperature: Crystallization is usually performed between 0°C and 30°C, with optimal purity achieved at 5–10°C.

Representative Reaction Scheme and Conditions

Step Reactants Conditions Solvent Catalyst/Base Notes Yield (%)
1 2-aminothiazol-4-ylacetic acid + amine intermediate Room temp, 17 h DMF EDC·HCl, HOBt, base (e.g., triethylamine) Amide bond formation ~50–90
2 Amide intermediate Hydrogenation, atmospheric pressure, 4–8 h MeOH or EtOH Pd/C Reduction of nitro/protecting groups High (quantitative)
3 Free amine compound + acid Cooling to 5–10°C, crystallization Suitable solvent (e.g., ethyl acetate) Acid (TFA, HCl) Salt formation and purification High purity crystals

Research Discoveries and Process Improvements

Solvent Optimization

  • Tetrahydrofuran (THF) is preferred for coupling reactions due to its polarity and ability to dissolve both organic and inorganic reagents effectively.
  • Mixtures of solvents such as THF with methyl tert-butyl ether (MTBE) or acetonitrile have been explored to optimize solubility and reaction rates.

Base Selection

  • Both organic bases (e.g., triethylamine) and inorganic bases (e.g., sodium carbonate) have been employed.
  • The choice of base influences reaction rate and side product formation.
  • Some processes report successful coupling even in the absence of base, depending on reagent reactivity.

Reaction Time and Temperature

  • Coupling reactions typically require 2–20 hours, with 4–5 hours being optimal at 20–30°C.
  • Hydrogenation steps are usually completed within 2–8 hours at room temperature.
  • Crystallization times vary from 10 to 15 hours to obtain pure crystal forms.

Summary Table of Key Preparation Parameters

Parameter Range/Value Preferred Conditions Effect on Outcome
Coupling solvent THF, DMF, Acetonitrile THF preferred Solubility and reaction efficiency
Base Organic or inorganic, or none Triethylamine or none Reaction rate and purity
Coupling time 2–20 hours 4–5 hours Completion of amide bond formation
Hydrogenation catalyst Pd/C Standard 10% Pd/C Complete reduction
Hydrogen pressure Atmospheric Balloon or low pressure Safety and reaction control
Crystallization temp 0–30°C 5–10°C Crystal purity and form
Yield 50–90% (coupling) Optimized conditions Product purity and quantity

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity for its target. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Biological Activity References
N-{2-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide C₈H₁₁F₃N₄OS (estimated) ~280.3 (estimated) - 2-(aminomethyl)-thiazol
- Ethyl-trifluoroacetamide
Not reported in evidence; inferred potential for enzyme/receptor modulation based on structural analogs.
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide) C₂₁H₂₄N₄O₂S 396.51 - 2-amino-thiazol
- Hydroxyethyl-phenyl group
Beta-3 adrenergic agonist for overactive bladder.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₄H₁₅ClN₄O₂S 338.81 - 4-(2-chlorophenyl)-thiazol
- Morpholinoacetamide
Not reported; structural features suggest kinase inhibition potential.
2-(4-Methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide C₂₁H₁₉F₃N₂O₂S 420.4 - 4-trifluoromethylphenyl-thiazol
- Methoxyphenyl-acetamide
Not reported; trifluoromethyl group may enhance receptor binding.
N-{2-[5-(2-Amino-1,3-thiazol-4-yl)thien-2-yl]ethyl}acetamide hydrochloride C₁₁H₁₃N₃OS₂·HCl 303.83 - Thienyl-thiazol
- Simple acetamide
Not reported; structural similarity to antibacterial agents.

Structural Differences and Implications

Thiazol Substitutions: The aminomethyl group at position 2 of the thiazol in the target compound distinguishes it from Mirabegron (2-amino-thiazol) and chlorophenyl-substituted thiazols (). This substitution could enhance solubility and target interactions via hydrogen bonding .

Acetamide Modifications: The trifluoroacetamide group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., Mirabegron’s acetamide) due to resistance to enzymatic hydrolysis .

Linker Variations :

  • The ethyl linker in the target compound balances flexibility and rigidity, whereas Mirabegron’s phenethyl group enables aromatic interactions with receptors .

Pharmacological and Physicochemical Properties

  • Solubility: The aminomethyl group may confer better aqueous solubility than aryl-substituted thiazols (e.g., ) .
  • Receptor Binding: Mirabegron’s beta-3 adrenergic activity is driven by its hydroxyethyl-phenyl side chain. The target compound’s trifluoroacetamide and aminomethyl-thiazol may shift selectivity toward other targets (e.g., kinases or proteases) .

Research and Development Trends

  • Mirabegron () demonstrates the therapeutic relevance of thiazol-acetamide derivatives, validating their scaffold for drug discovery.
  • Docking studies () on similar compounds (e.g., 9c) suggest that substituent positioning on the thiazol ring critically affects binding to enzymatic active sites .
  • Fluorinated analogs () are prioritized for their enhanced stability and binding affinity, aligning with the target compound’s design .

Biological Activity

N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide (CAS Number: 2060041-13-4) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀F₃N₃OS, with a molecular weight of 253.25 g/mol. The structure features a thiazole ring which is known to contribute significantly to the biological activity of compounds.

Antimicrobial Activity

This compound belongs to a class of compounds known for their antimicrobial properties. Research indicates that derivatives containing the thiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds with similar thiazole structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted that certain 1,3-thiadiazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The presence of halogen substituents in related compounds has been shown to enhance antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported in the range of 32–42 μg/mL compared to standard antifungals like fluconazole .

The biological activity of thiazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways. The amine group in the compound may facilitate interactions with bacterial enzymes or receptors, leading to inhibition of growth or cell death.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Study on Antimicrobial Properties : A comprehensive review on 1,3-thiadiazole derivatives indicated that compounds bearing the thiazole ring exhibited varied degrees of antimicrobial activity. Some derivatives were found to be more effective than traditional antibiotics .
  • Synergistic Effects : Research suggests that combining thiazole derivatives with other antimicrobial agents could enhance efficacy through synergistic effects. This approach may reduce toxicity while improving therapeutic outcomes .

Data Summary

Property Value
Molecular FormulaC₈H₁₀F₃N₃OS
Molecular Weight253.25 g/mol
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Antifungal ActivityEffective against Candida albicans and Aspergillus niger
MIC Range32–42 μg/mL

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